molecular formula C16H10F2N2OS B2477692 (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide CAS No. 899965-25-4

(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide

Cat. No.: B2477692
CAS No.: 899965-25-4
M. Wt: 316.33
InChI Key: HXAZYPAWNLXBDK-SILNSSARSA-N
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Description

(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of 6-fluoro-2H-chromene-3-carbaldehyde with 3-fluoroaniline in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a thiocarbamide derivative under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2H-chromene-3-carbothioamide: Lacks the imine and additional fluorine substituent.

    2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide: Similar structure but without the 6-fluoro substituent.

    6-fluoro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carbothioamide: Similar structure with a chlorine substituent instead of fluorine.

Uniqueness

(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide is unique due to the presence of both fluorine atoms and the imine group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-fluoro-2-(3-fluorophenyl)iminochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-10-2-1-3-12(8-10)20-16-13(15(19)22)7-9-6-11(18)4-5-14(9)21-16/h1-8H,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAZYPAWNLXBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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